O-Methylodoratol

Description

Overview of Dihydrochalcones: Structural Classes and Biological Relevance in Research

Dihydrochalcones are a major sub-class within the broader flavonoid family, characterized by a distinct chemical structure. They feature two phenolic rings connected by a flexible, open-chain three-carbon linker rsc.org. This structural motif underpins their prevalence in numerous edible and medicinal plants, where they play roles in plant defense and contribute to the plant's secondary metabolism rsc.org.

The biological relevance of dihydrochalcones in research stems from their wide spectrum of pharmacologically significant bioactivities. These activities include potent antioxidant and anti-inflammatory properties, as well as potential anticancer, cholesterol-lowering, antidiabetic, and antimicrobial effects rsc.orgrsc.orgpreprints.orgresearchgate.net. Compounds like phloretin (B1677691) and its glycoside phloridzin, commonly found in apples, are well-studied examples that have shown promise in managing conditions such as diabetes and obesity rsc.orgresearchgate.net. The growing interest in natural products for therapeutic applications continues to drive research into dihydrochalcones and their derivatives, highlighting their potential for health-promoting properties preprints.orgresearchgate.net.

Historical Perspective on the Discovery and Initial Characterization of O-Methylodoratol in Academic Literature

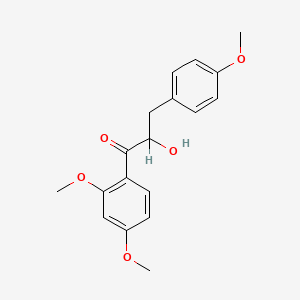

This compound, identified by the chemical formula C18H20O5, is recognized as a derivative of odoratol ebi.ac.uk. Its chemical structure is systematically named 1-(2,4-dimethoxyphenyl)-2-hydroxy-3-(4-methoxyphenyl)propan-1-one ebi.ac.uk. While its precise initial discovery and characterization date are not prominently detailed in the reviewed literature, this compound has been documented in chemical databases and identified as a metabolite in certain plant species. Notably, it has been listed as a metabolite of Lathyrus odoratus (sweet pea) ebi.ac.uk. Its presence has also been reported in phytochemical analyses of Terminalia bellirica and Terminalia chebula fruit extracts, where it was identified with a low relative abundance of 0.02% in Terminalia bellirica methanolic extracts mdpi.compreprints.orgpreprints.orgnih.gov.

Rationale and Scope of Current Research Endeavors on this compound

The rationale for investigating compounds like this compound is intrinsically linked to the broader scientific interest in dihydrochalcones. Their established beneficial health effects and potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial activities, provide a strong justification for their study rsc.orgpreprints.orgresearchgate.net. Research into this compound primarily falls within the scope of broader phytochemical investigations aimed at identifying and characterizing bioactive compounds in medicinal plants.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H20O5 | ebi.ac.ukuni.lu |

| Average Mass | 316.34840 Da | ebi.ac.uk |

| Monoisotopic Mass | 316.13107 Da | ebi.ac.uk |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)-2-hydroxy-3-(4-methoxyphenyl)propan-1-one | ebi.ac.uk |

| SMILES | COc1ccc(CC(O)C(=O)c2ccc(OC)cc2OC)cc1 | uni.lu |

| InChIKey | PQWHNGRYDDJGPN-UHFFFAOYSA-N | ebi.ac.ukuni.lu |

Table 2: Reported Occurrence of this compound in Plant Extracts

| Plant Species | Part of Plant | Extraction Method/Solvent | Relative Abundance (%) | Reference Study |

| Lathyrus odoratus | Not specified | Not specified | Metabolite | ebi.ac.uk |

| Terminalia bellirica | Fruit | Methanolic | 0.02 | mdpi.compreprints.orgpreprints.orgnih.gov |

| Terminalia chebula | Fruit | Not specified | Identified | mdpi.compreprints.orgpreprints.orgnih.gov |

Compound Name List

this compound

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20O5 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2-hydroxy-3-(4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C18H20O5/c1-21-13-6-4-12(5-7-13)10-16(19)18(20)15-9-8-14(22-2)11-17(15)23-3/h4-9,11,16,19H,10H2,1-3H3 |

InChI Key |

PQWHNGRYDDJGPN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC(C(=O)C2=C(C=C(C=C2)OC)OC)O |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)C2=C(C=C(C=C2)OC)OC)O |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Isolation Methodologies for O Methylodoratol

Identification of Plant Sources and Biological Matrices Yielding O-Methylodoratol

The presence of this compound has been documented in specific plant species, where it may function as a secondary metabolite, potentially involved in plant defense mechanisms.

Specific Botanical Origins (e.g., Lathyrus odoratus, Terminalia species)

This compound has been identified as a metabolite within Lathyrus odoratus, commonly known as the sweet pea genome.jpdntb.gov.uaebi.ac.uk. While Lathyrus odoratus is a well-established source, research also indicates the broader genus Terminalia as a subject of phytochemical investigation, with various species being utilized in traditional medicine and studied for their chemical constituents kew.orgphcogcommn.orgnih.govpharmacophorejournal.com. Although specific studies detailing this compound's presence in Terminalia species were not explicitly found in the provided search results, the genus is known for its diverse array of secondary metabolites, making it a potential area for future investigation regarding this compound.

Induction and Elicitation of this compound Production in Biological Systems (e.g., stress metabolites)

Secondary metabolites in plants often play a role in response to environmental challenges, acting as stress metabolites dntb.gov.uamaxapress.commdpi.comnih.gov. This compound, along with related compounds like odoratol, has been described as a "stress metabolite" in Lathyrus odoratus dntb.gov.uadntb.gov.ua. This classification suggests that its production might be induced or elicited under specific conditions, such as biotic or abiotic stress, though detailed methodologies for inducing this compound production were not found in the provided data. The general study of plant secondary metabolites indicates that stress factors can significantly alter their biosynthesis and accumulation in plants maxapress.commdpi.comnih.gov.

Advanced Extraction and Chromatographic Separation Techniques for this compound

The isolation of this compound from complex plant matrices requires efficient extraction and high-resolution purification methods.

Solvent-Based Extraction Strategies from Complex Natural Matrices

Solvent extraction is a fundamental technique for isolating compounds from natural products mdpi.comnih.govaakash.ac.injsscacs.edu.in. The choice of solvent is critical and depends on the polarity of the target compound. Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used for extracting polar compounds, while less polar solvents such as dichloromethane (B109758) or hexane (B92381) are employed for more lipophilic substances nih.govmdpi.comacademicjournals.org. For this compound, which is a dihydrochalcone (B1670589) derivative with oxygen-containing functional groups, a range of organic solvents, potentially including alcohols or chlorinated solvents, would likely be employed in initial extraction steps ebi.ac.uknih.gov. Modern techniques such as ultrasound-assisted extraction or microwave-assisted extraction can enhance efficiency compared to traditional methods like maceration or Soxhlet extraction mdpi.com.

High-Resolution Chromatographic Purification Methods (e.g., HPLC, CCC)

Following extraction, chromatographic techniques are essential for purifying this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and purifying compounds due to its high resolution and efficiency nih.govijpsjournal.comoligofastx.comconquerscientific.comhplc.eurotachrom.comsynbio-tech.comelementlabsolutions.com. Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are effective for separating compounds based on their hydrophobicity conquerscientific.comhplc.eusynbio-tech.com. Counter-Current Chromatography (CCC) is another advanced separation technique that utilizes two immiscible liquid phases and is known for its ability to achieve high purity without the need for a solid stationary phase, thus avoiding irreversible adsorption issues bhu.ac.insolventextraction.gr.jp. Other chromatographic methods like column chromatography and thin-layer chromatography (TLC) are also foundational in natural product isolation nih.govijpsjournal.comijhssm.org.

Spectroscopic and Spectrometric Methodologies for Structural Assignment during Isolation

Once fractions containing this compound are obtained through chromatography, spectroscopic and spectrometric methods are employed to confirm its identity and elucidate its structure. Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework and functional groups stackexchange.comorgchemboulder.comnumberanalytics.comdiva-portal.orgthermofisher.comsolubilityofthings.comehu.eusyoutube.comwordpress.comresearchgate.netslideshare.net. Mass Spectrometry (MS) is crucial for determining the molecular weight and providing fragmentation patterns that aid in structural identification nih.govstackexchange.comnumberanalytics.comsolubilityofthings.comehu.eusyoutube.comresearchgate.netslideshare.netscribd.comyoutube.commdpi.com. Infrared (IR) spectroscopy is valuable for identifying specific functional groups present in the molecule stackexchange.comorgchemboulder.comnumberanalytics.comthermofisher.comsolubilityofthings.comehu.eusyoutube.comresearchgate.netslideshare.netmdpi.com. The combination of these techniques (NMR, MS, IR) is standard practice for the definitive structural elucidation of natural products stackexchange.comorgchemboulder.comnumberanalytics.comsolubilityofthings.comehu.eusyoutube.comwordpress.comresearchgate.netslideshare.netscribd.commdpi.com.

Investigating the Biosynthetic Pathways of O Methylodoratol

Precursor Incorporation Studies in O-Methylodoratol Biosynthesis

The biosynthesis of dihydrochalcones, and by extension this compound, originates from the general phenylpropanoid pathway mdpi.com. This pathway utilizes fundamental precursors derived from primary metabolism. Key building blocks for dihydrochalcones include phenylalanine, which is converted into cinnamic acid derivatives, and malonyl-CoA, which is derived from acetyl-CoA. These precursors are channeled into the flavonoid biosynthetic route wikipedia.orgcharlotte.edupsu.edunih.govnih.gov.

While direct isotopic precursor incorporation studies specifically tracing the atoms of this compound are not detailed in the available research, it is understood that compounds like this compound would incorporate carbon skeletons from these primary metabolic precursors. Studies on related dihydrochalcones, such as phloretin (B1677691), have indicated that the pathway branches off from the phenylpropanoid pathway, with precursors like p-coumaroyl-CoA and malonyl-CoA being essential mdpi.comwikipedia.orgcharlotte.edupsu.edunih.govnih.govresearchgate.netoup.comnih.gov.

Enzymatic Catalysis and Associated Gene Clusters in Dihydrochalcone (B1670589) Biosynthesis

The synthesis of this compound involves a series of enzymatic steps, beginning with foundational enzymes of the flavonoid pathway and progressing through specific modifications.

Chalcone (B49325) Synthase and Related Polyketide Synthases in Early Pathway Steps

The initial and rate-limiting step in the biosynthesis of most flavonoids and dihydrochalcones is catalyzed by chalcone synthase (CHS), also known as naringenin-chalcone synthase (NCS) wikipedia.orgcharlotte.edupsu.edunih.govnih.gov. CHS is a type III polyketide synthase (PKS) that functions as a homodimer wikipedia.orgnih.gov. It catalyzes the iterative condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction results in the formation of a tetraketide intermediate, which then undergoes intramolecular cyclization and aromatization to yield naringenin (B18129) chalcone wikipedia.orgcharlotte.edupsu.edunih.govnih.gov. Naringenin chalcone serves as a crucial intermediate, branching off from the main flavonoid pathway to lead to dihydrochalcones.

Reductases and Methyltransferases Involved in this compound Formation

Following the formation of naringenin chalcone, a key enzymatic step for dihydrochalcone production is the reduction of the double bond in the α,β-unsaturated carbonyl system. This reaction is mediated by enzymes known as naringenin chalcone reductases (NCRs) researchgate.netoup.comnih.gov. For instance, in apple plants (Malus spp.), specific genes designated MdNCR1 have been identified and shown to encode enzymes that efficiently convert naringenin chalcone into phloretin, a primary dihydrochalcone researchgate.netoup.comnih.gov.

The "O-Methyl" designation in this compound strongly indicates the involvement of O-methyltransferases (OMTs) in its biosynthesis nih.gov. OMTs are a class of enzymes responsible for catalyzing the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to hydroxyl groups on various substrates nih.gov. In the context of flavonoid metabolism, OMTs are known to methylate hydroxyl positions on flavonoid skeletons, leading to a diverse array of methylated derivatives with potentially altered biological activities nih.gov. It is highly probable that an O-methyltransferase acts on a dihydrochalcone precursor, such as phloretin or a related intermediate, to introduce a methyl group at a specific oxygen atom, thereby forming this compound. The precise dihydrochalcone precursor and the specific OMT responsible for this methylation remain areas for further investigation based on the provided literature.

Regulation of this compound Biosynthesis at Molecular and Cellular Levels

The biosynthesis of dihydrochalcones, and consequently this compound, is subject to complex regulatory mechanisms at both the molecular and cellular levels. Gene expression plays a pivotal role, with the transcription of genes encoding key enzymes in the phenylpropanoid and flavonoid pathways being tightly controlled mdpi.com. Enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate:CoA ligase (4CL), which are early steps in the pathway, are known targets of transcriptional regulation, influencing the flux of carbon towards dihydrochalcone production mdpi.com.

Environmental factors, including light exposure and the developmental stage of the plant, have also been shown to modulate the accumulation of dihydrochalcones mdpi.com. Furthermore, transcription factors are recognized as critical regulators that can bind to specific DNA sequences to activate or repress the expression of biosynthetic genes researchgate.net. While specific regulatory elements for this compound biosynthesis have not been detailed, these general mechanisms of transcriptional control are likely applicable.

Comparative Biosynthesis of this compound with Related Dihydrochalcones

This compound belongs to the dihydrochalcone class, which shares a common biosynthetic origin with other flavonoids mdpi.com. Related dihydrochalcones, such as phloretin, phloridzin, and trilobatin (B1683250), are found in various plant species, notably in apples, where they accumulate in significant quantities mdpi.comresearchgate.netfrontiersin.org.

The general biosynthetic route for dihydrochalcones involves the initial formation of chalcones, such as naringenin chalcone, catalyzed by CHS wikipedia.orgcharlotte.edupsu.edunih.govnih.gov. This is followed by the reduction of the chalcone's double bond, typically by NCRs, to produce the corresponding dihydrochalcone, like phloretin researchgate.netoup.comnih.gov. Phloretin can then undergo further modifications, such as glycosylation, to yield compounds like phloridzin and trilobatin frontiersin.org.

This compound likely follows this core pathway, with the addition of a methylation step. This methylation, catalyzed by an O-methyltransferase, would occur on a suitable dihydrochalcone precursor, differentiating it from non-methylated or differently modified dihydrochalcones. The precise precursor molecule that is methylated and the specific regioselectivity of the methylation event are key aspects that distinguish this compound's biosynthesis from that of other dihydrochalcones.

Chemical Synthesis and Derivatization Strategies for O Methylodoratol and Its Analogues

Total Synthesis Approaches to the Core O-Methylodoratol Scaffold

A retrosynthetic analysis of this compound, which is 1-(2,4-dimethoxyphenyl)-2-hydroxy-3-(4-methoxyphenyl)propan-1-one, reveals several plausible disconnection points. The core structure is a 1,3-diarylpropanoid, and its synthesis can be approached by forming the bonds that connect the three-carbon chain to the aromatic rings or by constructing the three-carbon chain itself.

Two primary disconnection strategies are outlined below:

Strategy A: Aldol (B89426) Condensation Approach. This is one of the most common and classical methods for synthesizing chalcones, which are immediate precursors to dihydrochalcones. researchgate.netacs.org The key disconnection is made across the α,β-carbon bond of the corresponding chalcone (B49325) intermediate. This leads back to two simpler aromatic precursors: a substituted acetophenone and a substituted benzaldehyde. For this compound, this would involve the Claisen-Schmidt condensation of 2,4-dimethoxyacetophenone and 4-methoxybenzaldehyde (B44291) to form the corresponding chalcone. researchgate.netnih.gov Subsequent selective reduction of the α,β-double bond and α-hydroxylation would yield the target molecule.

Strategy B: Friedel-Crafts Acylation/Alkylation Approach. This strategy involves disconnecting one of the aryl-C3 chain bonds. For instance, a disconnection between the carbonyl carbon and the 2,4-dimethoxyphenyl ring suggests a Friedel-Crafts acylation reaction. This would involve reacting 1,3-dimethoxybenzene with a suitably functionalized 3-(4-methoxyphenyl)propanoyl chloride derivative. Subsequent manipulation of the functional groups on the propyl chain would be necessary to install the C2-hydroxyl group.

A summary of these retrosynthetic strategies is presented in Table 1.

Table 1: Key Retrosynthetic Disconnection Strategies for this compound

| Strategy | Key Reaction Type | Precursors | Description |

| A | Claisen-Schmidt Condensation | 2,4-Dimethoxyacetophenone + 4-Methoxybenzaldehyde | Formation of a chalcone intermediate, followed by reduction and hydroxylation. |

| B | Friedel-Crafts Acylation | 1,3-Dimethoxybenzene + Functionalized propanoyl chloride | Direct formation of the diaryl ketone backbone, requiring subsequent functional group manipulation. |

The structure of this compound contains a single chiral center at the C2 position, bearing a hydroxyl group. Therefore, controlling the stereochemistry at this center is a crucial aspect of its total synthesis.

Stereoselective Methodologies:

Asymmetric Hydrogenation: If the synthesis proceeds through a chalcone intermediate, the stereoselective reduction of the α,β-double bond can be achieved using chiral catalysts to yield a dihydrochalcone (B1670589). While this does not directly set the stereocenter of the hydroxyl group, subsequent asymmetric reduction of the ketone or asymmetric hydroxylation of an enolate can be employed.

Asymmetric Dihydroxylation: An alternative approach involves the asymmetric dihydroxylation (e.g., using Sharpless conditions) of a cinnamyl-type precursor to install the hydroxyl groups with high stereocontrol.

Chiral Auxiliary-Mediated Aldol Reaction: A stereocontrolled aldol condensation using chiral auxiliaries attached to one of the precursor molecules could establish the desired stereochemistry at the C2 position during the initial C-C bond formation.

Regioselective Methodologies: Regioselectivity is critical when constructing the substituted aromatic rings. The substitution patterns of this compound (2,4-dimethoxy on one ring and 4-methoxy on the other) are well-defined. In total synthesis, the regiochemistry is controlled by using starting materials with the correct substitution patterns, such as 2,4-dimethoxyacetophenone and 4-methoxybenzaldehyde. In cases where the aromatic rings are constructed from simpler precursors, electrophilic aromatic substitution reactions must be directed by the existing functional groups to achieve the desired regioselectivity.

Semi-Synthetic Modifications from Naturally Occurring Precursors

Semi-synthesis offers an alternative and often more efficient route by utilizing abundant, structurally related natural products as starting materials. mdpi.com The vast family of flavonoids provides a rich source of potential precursors. nih.gov

For this compound, a plausible semi-synthetic strategy could involve:

Hydrogenation of Natural Chalcones: Many naturally occurring chalcones possess substitution patterns similar to this compound. For example, a chalcone with the requisite methoxy (B1213986) groups could be isolated and then subjected to selective catalytic hydrogenation to reduce the α,β-double bond, yielding the dihydrochalcone scaffold. nih.gov Subsequent enzymatic or chemical hydroxylation at the α-position could complete the synthesis. Yeast-based biotransformations are known to selectively reduce the double bond in chalcones to produce dihydrochalcones. mdpi.com

Modification of Existing Dihydrochalcones: Natural dihydrochalcones such as phloretin (B1677691) could serve as starting points. mdpi.com Selective methylation of the appropriate hydroxyl groups and potential functional group interconversions could lead to the target molecule. For example, enzymatic hydroxylation can be used to introduce hydroxyl groups at specific positions on a dihydrochalcone scaffold. tandfonline.com

Synthesis of this compound Structural Analogues and Conformationally Constrained Derivatives

To explore the chemical and biological properties of this compound, libraries of structural analogues are often synthesized. This involves systematically modifying different parts of the molecule.

The design of an analogue library for this compound would be guided by principles of medicinal chemistry to probe structure-activity relationships. nih.gov Key modifications could include:

A-Ring and B-Ring Substitution: Varying the number, position, and nature of substituents on both aromatic rings. This could involve synthesizing analogues with different alkoxy groups, hydroxyl groups, or halogens.

Modification of the Propane Linker: Altering the length of the three-carbon chain, modifying the C2-hydroxyl group (e.g., esterification, etherification), or introducing other functional groups.

Conformational Constraint: Introducing cyclic structures to lock the molecule into a specific conformation. This can enhance binding affinity to biological targets and improve metabolic stability.

The assembly of such libraries can be facilitated by combinatorial chemistry techniques, often employing solid-phase synthesis. nih.gov

Table 2: Design Principles for this compound Analogue Library

| Modification Site | Examples of Variation | Rationale |

| Aromatic Rings | -OH, -OCH3, -F, -Cl at various positions | Explore electronic and steric effects on activity. |

| Propane Linker | -OAc at C2, C=O reduction, chain extension | Investigate the role of the linker in target interaction. |

| Scaffold | Introduction of a heterocyclic ring | Induce conformational rigidity and introduce new interaction points. |

The efficient construction of analogue libraries relies on robust and high-yielding chemical reactions.

Coupling Reactions: Modern cross-coupling reactions are powerful tools for the synthesis of the 1,3-diarylpropane scaffold of dihydrochalcones.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to couple an aryl boronic acid with an aryl halide, providing a versatile method for forming one of the key C-C bonds between an aromatic ring and the side chain. nih.govsemanticscholar.org

Heck Coupling: This reaction can form a C-C bond between an aryl halide and an alkene, which could be a precursor to the three-carbon chain. nih.gov

Carbonylative Cross-Coupling: These reactions can be used to synthesize diaryl ketones, which are key intermediates in some synthetic routes. researchgate.net

Cyclization Reactions: To create conformationally constrained analogues, intramolecular cyclization reactions can be employed.

Oxidative Cyclization: 2'-Hydroxydihydrochalcones can undergo palladium(II)-catalyzed oxidative cyclization to form flavanones, which are related cyclic analogues. rsc.org

Intramolecular Friedel-Crafts Reaction: A suitably functionalized side chain can be cyclized onto one of the aromatic rings to form a new ring system, such as a tetralone.

Ring-Closing Metathesis (RCM): If appropriate alkene tethers are introduced onto the scaffold, RCM can be a powerful method for forming macrocycles or other constrained ring systems.

The development of these efficient reactions is crucial for enabling the rapid synthesis and evaluation of diverse this compound analogues.

Novel Derivatization Strategies for Enhanced Structural Diversity and Exploration

The exploration of the chemical space surrounding this compound is crucial for unlocking the full potential of this dihydrochalcone scaffold. Novel derivatization strategies are being developed to generate analogues with diverse physicochemical properties and potentially enhanced biological activities. These strategies move beyond simple modifications to incorporate a wider range of functional groups and structural motifs, thereby enabling a more comprehensive investigation of structure-activity relationships (SAR).

Key areas of innovation in the derivatization of this compound and related flavonoids include the introduction of diverse acyl and alkyl groups, glycosylation, and the formation of hybrid molecules. The aim is to modulate properties such as lipophilicity, aqueous solubility, metabolic stability, and interaction with biological targets. For instance, the introduction of long-chain fatty acids via acylation can significantly increase the lipophilicity of the molecule, which may enhance its cell membrane permeability. nih.gov Conversely, the attachment of sugar moieties through glycosylation can improve water solubility and bioavailability.

Enzymatic and chemo-enzymatic approaches are also gaining prominence as powerful tools for the selective modification of flavonoids. researchgate.net Lipases, for example, have been successfully employed for the regioselective acylation of various flavonoids, offering a green and efficient alternative to traditional chemical methods. nih.govmdpi.com These enzymatic methods can overcome challenges associated with the selective functionalization of polyhydroxylated flavonoids, where multiple reactive sites can lead to a mixture of products in conventional chemical reactions.

The following table provides an overview of potential novel derivatization strategies applicable to this compound, based on established flavonoid chemistry.

| Derivatization Strategy | Reagents and Conditions | Potential Outcome |

| Long-chain Acylation | Fatty acid chlorides/anhydrides, lipase | Increased lipophilicity |

| Glycosylation | Glycosyl donors, glycosyltransferases | Improved water solubility |

| Amino Acid Conjugation | N-protected amino acids, coupling agents | Enhanced biological targeting |

| Prenylation | Prenyl bromide, base | Modified steric and electronic properties |

| Sulfation | Sulfating agents (e.g., SO3-pyridine) | Increased water solubility and polarity |

Site-Selective Functionalization of this compound

The presence of a single secondary hydroxyl group in the this compound structure simplifies site-selective functionalization compared to polyhydroxylated flavonoids. This hydroxyl group represents the primary target for introducing structural diversity. However, achieving high selectivity in the presence of other potentially reactive sites, such as the ketone or the aromatic rings, still requires careful consideration of reaction conditions and methodologies.

Strategies for the site-selective functionalization of the secondary hydroxyl group in this compound can be broadly categorized into chemical and enzymatic methods. Chemical approaches often involve the use of protecting groups to temporarily block other reactive sites, followed by deprotection after the desired modification has been achieved. More advanced chemical methods utilize regioselective catalysts that can direct the reaction to a specific hydroxyl group based on its steric and electronic environment. For flavonoids with multiple hydroxyl groups, copper(II)-catalyzed O-arylation has been shown to proceed regioselectively at the 5-OH position due to the complexation ability of the flavonoid with the metal catalyst. nih.govnih.gov While this compound lacks a 5-OH group, the principle of metal-catalyzed regioselective functionalization could be adapted.

Enzymatic methods offer a highly attractive alternative for achieving site-selectivity without the need for protecting groups. researchgate.net Lipases, as mentioned earlier, can exhibit remarkable regioselectivity in the acylation of flavonoids. nih.govmdpi.com The choice of enzyme, solvent, and acyl donor can influence which hydroxyl group is preferentially modified. For this compound, enzymatic acylation would be expected to selectively target the secondary alcohol.

The table below summarizes potential site-selective functionalization reactions for this compound.

| Reaction | Reagent/Catalyst | Target Site |

| Acylation | Acyl chloride, pyridine | Secondary hydroxyl |

| O-Alkylation | Alkyl halide, base | Secondary hydroxyl |

| Silylation | Silyl chloride, base | Secondary hydroxyl |

| Enzymatic Acylation | Lipase, acyl donor | Secondary hydroxyl |

| Mitsunobu Reaction | DEAD, PPh3, nucleophile | Secondary hydroxyl |

Methodological Advancements in Chemical Derivatization

Recent advancements in synthetic organic chemistry have provided a host of new tools and methodologies that can be applied to the derivatization of this compound and other flavonoids. These methods often offer improved efficiency, selectivity, and sustainability compared to traditional synthetic protocols.

One significant area of advancement is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, improve yields, and in some cases, enhance regioselectivity. mdpi.comresearchgate.net This technique has been successfully applied to various flavonoid modifications, including alkylation and acylation. The rapid and efficient heating provided by microwaves can drive reactions to completion in a fraction of the time required by conventional heating methods.

Ultrasound-assisted synthesis is another modern technique that can accelerate chemical reactions and improve product yields. nih.gov The use of high-frequency sound waves can enhance mass transfer and create localized hot spots, leading to faster and more efficient reactions.

Flow chemistry is an emerging technology that offers precise control over reaction parameters such as temperature, pressure, and reaction time. By performing reactions in a continuous flow reactor, it is possible to improve reaction efficiency, safety, and scalability. This methodology is particularly well-suited for the optimization of derivatization reactions and the rapid generation of compound libraries.

Furthermore, the development of novel catalytic systems continues to provide new avenues for flavonoid derivatization. For instance, organocatalysis offers a metal-free alternative for various chemical transformations, reducing the risk of metal contamination in the final products. Advances in biocatalysis, including the use of engineered enzymes, are enabling the synthesis of complex flavonoid derivatives with high chemo-, regio-, and stereoselectivity. researchgate.net

The following table highlights some of the methodological advancements applicable to the derivatization of this compound.

| Methodology | Key Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved efficiency |

| Flow Chemistry | Precise reaction control, scalability |

| Organocatalysis | Metal-free, environmentally friendly |

| Biocatalysis | High selectivity, mild reaction conditions |

Based on a thorough review of available scientific literature, dedicated Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on this compound could not be located. Research providing detailed analysis of its analogues, including specific modifications to its phenolic rings, carbonyl and hydroxyl groups, or side chain variations for the purpose of establishing SAR, is not present in the public domain. Similarly, literature detailing the development of QSAR models for this compound derivatives, including the selection of molecular descriptors and statistical validation, is unavailable.

While this compound belongs to the broader class of dihydrochalcones, for which general SAR studies exist, the explicit and sole focus on this compound as required by the prompt cannot be fulfilled with scientifically accurate and specific data. Therefore, the following article cannot be generated as per the requested detailed outline due to the absence of specific research on this compound.

Structure Activity Relationship Sar Investigations of O Methylodoratol and Its Analogues

Computational Approaches in O-Methylodoratol SAR Elucidation

The application of computational methods is a cornerstone of modern drug discovery, offering insights into the molecular interactions that govern a compound's biological activity. However, for this compound, these powerful in silico techniques have yet to be applied and documented in accessible research.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a compound and elucidating the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Currently, there are no published studies detailing the molecular docking simulations of this compound with any putative biological targets. Such research would be invaluable in predicting its mechanism of action and identifying potential therapeutic areas for further investigation. The results of docking studies are often presented in tables summarizing binding affinities and key interacting residues, but no such data is available for this compound.

Table 1: Putative Target Interactions for this compound (Hypothetical Data)

| Putative Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental or computational data is currently available.

Pharmacophore Modeling and Conformational Analysis

Pharmacophore modeling is another critical computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule's biological activity. This model can then be used to screen large databases of compounds to find novel, structurally diverse molecules with the potential for similar activity. Conformational analysis, a prerequisite for pharmacophore modeling, determines the energetically favorable three-dimensional shapes a molecule can adopt.

The scientific literature lacks any studies on the pharmacophore modeling or conformational analysis of this compound and its analogues. The development of a pharmacophore model would be a significant step forward in understanding the key structural requirements for its activity and would guide the synthesis of new derivatives with improved properties.

Table 2: Key Pharmacophoric Features of this compound (Hypothetical Data)

| Pharmacophoric Feature | Location on this compound Scaffold |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no pharmacophore model has been developed for this compound.

Mechanistic Studies of O Methylodoratol S Biological Activities at the Molecular and Cellular Level

Investigations into Cellular Permeation and Intracellular Distributionmdpi.com

The ability of O-Methylodoratol to cross biological membranes and reach its intended site of action within a cell is a prerequisite for its biological activity. Cellular permeation is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters or channels nih.gov. Intracellular distribution describes where the compound localizes within the cell (e.g., cytoplasm, nucleus, mitochondria).

Methodologies: Studies in this area typically employ techniques such as fluorescently labeling this compound or using analytical methods like LC-MS to quantify its uptake into cells. Subcellular localization can be determined using microscopy (e.g., confocal microscopy) to visualize the compound's distribution within cellular compartments nih.govrsc.org. Permeability across cellular barriers can be assessed using in vitro models, such as cell monolayers, to measure transport rates nih.govmdpi.com.

Illustrative Data Table for Cellular Permeation and Distribution:

While specific data for this compound is not available, a study investigating its cellular behavior would typically generate data presented in a format similar to this:

| Cell Type/Compartment | Cellular Uptake (e.g., % of applied dose) | Intracellular Concentration (µM) | Subcellular Localization (e.g., Cytoplasmic/Nuclear Ratio) |

| Human Hepatocytes | [Specific Value] | [Specific Value] | [Specific Value] |

| Neuronal Cells | [Specific Value] | [Specific Value] | [Specific Value] |

| Mitochondrial Fraction | [Specific Value] | [Specific Value] | N/A |

| Nuclear Fraction | [Specific Value] | [Specific Value] | N/A |

Exploration of Enzymatic Modulation by O-Methylodoratolmdpi.combohrium.com

Enzymes are fundamental to cellular processes, and many compounds exert their effects by modulating enzyme activity, either through inhibition or activation nih.govdatabiotech.co.ilnih.gov. Investigating this compound's interaction with specific enzymes could reveal critical aspects of its mechanism of action.

Enzyme Inhibition and Activation Profiling (in vitro assays)

In vitro enzyme assays are a cornerstone of drug discovery for identifying compounds that can modulate enzyme function databiotech.co.il. These assays involve incubating purified enzymes with this compound under controlled conditions and measuring the impact on enzyme activity.

Approach: A panel of relevant enzymes would be screened. For each enzyme, this compound would be tested at various concentrations to determine its potency in inhibiting or activating the enzyme. This is often quantified by IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. For example, if this compound is found to inhibit an enzyme involved in a disease pathway, this would suggest a potential therapeutic application nih.gov.

Illustrative Data Table for Enzyme Inhibition/Activation Profiling:

A typical enzyme profiling study for a compound like this compound might yield results presented as follows:

| Enzyme (e.g., EC Number) | Substrate Used | Assay Type | IC50/EC50 (µM) | % Activity at [Specific Concentration] | Notes (e.g., Inhibition Type) |

| Alcohol Dehydrogenase (1.1.1.1) | Ethanol (B145695) | Spectrophotometric | [Value] | [Value] | [e.g., Competitive Inhibition] |

| Pectin Methylesterase (PME) | Pectin | Colorimetric | [Value] | [Value] | [e.g., Non-competitive Activation] |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide | Fluorometric | [Value] | [Value] | [Potential target] |

Kinetic Studies of Enzyme-O-Methylodoratol Interactions

Following the identification of potential enzyme targets, detailed kinetic studies are performed to characterize the nature of the interaction between this compound and the enzyme. These studies help determine the mechanism of action and quantify the strength and dynamics of the binding.

Methodologies: Kinetic analyses involve measuring enzyme reaction rates across a range of substrate and this compound concentrations. Techniques like Lineweaver-Burk plots or Dixon plots, along with non-linear regression analysis, are used to determine kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constants (Ki) fiveable.melsuhsc.edu. These parameters provide insights into how this compound affects the enzyme's catalytic efficiency and substrate affinity.

Illustrative Data Table for Kinetic Interaction Studies:

The outcome of detailed kinetic studies might be summarized in a table like this:

| Enzyme Tested | Inhibition/Activation Type | Km (µM) | Vmax (µM/min) | Ki (µM) |

| Enzyme X | [Type, e.g., Competitive] | [Value] | [Value] | [Value] |

| Enzyme Y | [Type, e.g., Non-competitive] | [Value] | [Value] | [Value] |

Elucidation of Molecular Targets and Binding Interactions

Identifying the specific molecules (molecular targets) that this compound binds to is crucial for understanding its mechanism of action. These targets are often proteins, such as enzymes or receptors, that play key roles in cellular signaling or metabolic pathways openaccessjournals.com.

Protein-Ligand Interaction Assays (e.g., pull-down, SPR)

These assays directly measure the binding affinity and kinetics between a compound and its potential protein target swordbio.comnih.govbioanalysis-zone.comibr-inc.comnih.gov.

Techniques:

Surface Plasmon Resonance (SPR): Immobilizes a target protein and measures real-time binding of this compound, providing kinetic parameters (kon, koff) and affinity (Kd) nih.govnih.gov.

Pull-down Assays: Used to confirm direct binding by immobilizing a purified protein target and detecting the presence of bound this compound, often using a labeled probe.

Other Methods: Isothermal Titration Calorimetry (ITC) measures the thermodynamic parameters of binding, while Fluorescence Polarization (FP) assays monitor changes in fluorescence anisotropy upon ligand binding.

Illustrative Data Table for Protein-Ligand Binding Interactions:

A table summarizing binding data would typically include potential targets and their interaction parameters:

| Molecular Target (Protein Name) | Binding Assay Used (e.g., SPR) | Kd (nM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) |

| Target Protein A | [Method] | [Value] | [Value] | [Value] |

| Target Protein B | [Method] | [Value] | [Value] | [Value] |

Advanced Analytical Techniques for O Methylodoratol Research

Development of Robust Chromatographic Methods for Quantitative Analysis

Quantitative analysis of O-Methylodoratol, particularly at trace levels in complex matrices such as biological fluids or plant extracts, necessitates the development of robust and sensitive chromatographic methods. The choice between liquid or gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the predominant technique for the analysis of isoflavones in biological samples. researchgate.netnih.gov Its high sensitivity, specificity, and speed make it ideal for detecting trace amounts of this compound in matrices like plasma, urine, or tissue homogenates. mdpi.comnih.gov

A typical UHPLC-MS/MS method for this compound would involve a reversed-phase separation on a C18 column. rsc.orgeurekakit.com The use of sub-2 µm particle size columns in UHPLC provides higher resolution and faster analysis times compared to traditional HPLC. rsc.org The mobile phase would likely consist of a gradient elution using water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI), typically in negative ion mode for isoflavones, would be used to generate ions. rsc.org Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring a specific fragmentation transition from a precursor ion (the molecular ion of this compound) to a characteristic product ion. rsc.org This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for accurate quantification even in the presence of co-eluting interferences from the biological matrix. mdpi.com The high sensitivity of modern UHPLC-MS/MS systems allows for detection limits in the low ng/mL range. mdpi.com

Table 1: Typical Starting Parameters for UHPLC-MS/MS Method Development for this compound

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18, <2 µm particle size (e.g., 100 x 2.1 mm) | Standard for separation of moderately polar isoflavones. rsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ionization and ensures good peak shape. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting compounds from the reversed-phase column. rsc.orgmdpi.com |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal for 2.1 mm ID UHPLC columns. eurekakit.commdpi.com |

| Gradient | Linear gradient from low to high %B | To effectively separate this compound from other matrix components. rsc.org |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generally provides the best sensitivity for phenolic compounds like isoflavones. rsc.org |

| Analysis Mode | Selected Reaction Monitoring (SRM/MRM) | Ensures high selectivity and sensitivity for quantification in complex matrices. mdpi.com |

| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ of this compound | To specifically select the molecule of interest. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phytoestrogens. helsinki.fi However, due to the low volatility and polar nature of isoflavones, which contain hydroxyl functional groups, direct analysis by GC is not feasible. sigmaaldrich.com These polar groups lead to poor chromatographic peak shape and thermal degradation in the hot injector. jfda-online.com Therefore, a crucial prerequisite for GC-MS analysis of this compound is a derivatization step to increase its volatility and thermal stability. sigmaaldrich.com

The most common derivatization method for compounds with active hydrogens (like the hydroxyl groups on isoflavones) is silylation. sigmaaldrich.comjfda-online.com This process replaces the active hydrogen atoms with a nonpolar trimethylsilyl (B98337) (TMS) or a more stable tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

The derivatized this compound can then be separated on a low-polarity capillary GC column and detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural confirmation. helsinki.fi While highly effective, the need for derivatization adds an extra step to sample preparation and requires careful optimization to ensure the reaction is complete and reproducible. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Isoflavones

| Reagent Class | Example Reagent | Abbreviation | Target Functional Groups |

|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH | |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH₂, -SH |

Data sourced from references sigmaaldrich.comjfda-online.comnih.gov.

High-Resolution Mass Spectrometry for Metabolomic Profiling

Metabolomic profiling aims to identify and quantify a wide range of small molecules in a biological sample to understand its metabolic state. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, is an indispensable tool for this purpose due to its ability to provide highly accurate mass measurements. bioanalysis-zone.commeasurlabs.com This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. libretexts.org

In the context of this compound research, HRMS is crucial for confidently identifying the compound in untargeted metabolomics studies and for elucidating the structures of its potential metabolites. Research has identified this compound and determined its molecular formula as C₁₈H₂₀O₅, corresponding to an exact mass of 316.131. gla.ac.uk An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, can measure this mass to within a few parts per million (ppm) of accuracy, effectively distinguishing it from other compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.comlibretexts.org

When studying the metabolism of this compound, HRMS can detect mass shifts corresponding to common biotransformation reactions (e.g., hydroxylation, glucuronidation, sulfation), allowing for the putative identification of novel metabolites. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Exact Mass (Monoisotopic) |

|---|

Data sourced from reference gla.ac.uk.

Application of hyphenated techniques for complex mixture analysis

The analysis of this compound in its natural context, whether in a plant extract or a biological fluid, involves dealing with highly complex mixtures. Hyphenated techniques, which couple a separation method with a detection method (like MS), are essential for such analyses. researchgate.net

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful hyphenated technique that provides both separation of components in a mixture and their specific detection and identification. rsc.org The chromatographic step (LC) separates this compound from thousands of other compounds present in the sample based on their physicochemical properties. The mass spectrometer then provides two key dimensions of information: the molecular weight and, through fragmentation (MS/MS), structural details of the eluted compound. This dual-layered analysis is critical for distinguishing this compound from its isomers and other structurally related isoflavones that might be present in the same sample. rsc.org The integration of these techniques allows for the confident and sensitive analysis of target compounds in matrices that would be otherwise intractable.

Future Research Perspectives and Directions for O Methylodoratol

Unexplored Biosynthetic Enzymology and Genetic Engineering for Enhanced Production

While the general pathway for isoflavonoid (B1168493) biosynthesis is well-established, the specific enzymatic steps and regulatory networks leading to O-Methylodoratol remain largely uncharacterized. A significant research frontier lies in identifying and characterizing the precise enzymes responsible for its synthesis, which is a prerequisite for enhancing its production through biotechnological approaches.

The biosynthesis of isoflavonoids originates from the phenylpropanoid pathway, starting with L-phenylalanine. acs.orgnih.gov A series of enzymatic reactions catalyzed by enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumaroyl:CoA ligase (4CL), Chalcone (B49325) synthase (CHS), and Chalcone reductase (CHR) leads to the formation of a chalcone intermediate. nih.govacs.orgwikipedia.org The key branching point towards isoflavonoids is the aryl migration reaction catalyzed by Isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. acs.org Subsequent modifications, including hydroxylation, glycosylation, and methylation, create the vast diversity of isoflavonoids found in nature.

For this compound, the final critical step is the methylation of its precursor, odoratol. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (OMT). interchim.fr While many isoflavone OMTs have been identified, the specific enzyme that selectively methylates odoratol at the correct position has not been definitively characterized. nih.govnih.gov Future research must focus on:

Discovery and Characterization of the Terminal OMT: The primary goal is to isolate and biochemically characterize the specific OMT responsible for converting odoratol to this compound. This involves screening plant species known to produce the compound, identifying candidate OMT genes through transcriptomic analysis, and confirming their function via in vitro enzymatic assays with the specific substrate. Key kinetic parameters (Kₘ, kcat) and substrate specificity will need to be determined. lumiprobe.com

Structural Biology of Biosynthetic Enzymes: Solving the crystal structures of the key enzymes in the this compound pathway, particularly the terminal OMT, would provide invaluable insights into their catalytic mechanisms and substrate recognition patterns. This knowledge is crucial for future protein engineering efforts. licorbio.com

Regulatory Network Elucidation: The expression of biosynthetic genes is tightly controlled by transcription factors (e.g., MYB, bHLH, WD40 families). Identifying the specific transcription factors that regulate the this compound pathway is essential for developing genetic engineering strategies that activate the entire pathway for enhanced production.

Once the key biosynthetic genes are identified, genetic engineering can be employed to boost the production of this compound. Strategies include:

Metabolic Engineering in Host Plants: Overexpressing the rate-limiting enzymes, particularly the specific OMT and upstream pathway genes, in the native plant or a suitable host plant could significantly increase yields. wikipedia.org

Heterologous Production in Microorganisms: Transferring the entire biosynthetic pathway into microbial hosts like Escherichia coli or Saccharomyces cerevisiae offers a scalable and controllable production platform, independent of agricultural constraints. acs.org This has been successfully demonstrated for other isoflavonoids. acs.orgnih.gov

| Research Objective | Approach | Key Techniques | Anticipated Outcome |

| Identify terminal OMT | Gene discovery from source plants | RNA-Seq, qPCR, Recombinant protein expression, HPLC-based enzyme assays | Isolation and functional validation of the this compound synthase gene. |

| Characterize enzyme kinetics | Biochemical assays | Michaelis-Menten kinetics, Substrate specificity screening | Determination of catalytic efficiency and substrate preference. |

| Elucidate regulatory factors | Transcriptome analysis, Yeast one-hybrid | RNA-Seq, Y1H screens, ChIP-Seq | Identification of key transcription factors controlling the biosynthetic pathway. |

| Enhance production | Genetic and metabolic engineering | Agrobacterium-mediated transformation, CRISPR/Cas9, Fermentation | Development of high-yielding plant or microbial production systems. |

Design of Next-Generation Analogues with Tuned Biological Activities

Natural products like this compound serve as excellent starting points for drug discovery. However, their native properties (e.g., solubility, bioavailability, potency) may not be optimal for therapeutic use. acs.org The strategic design and synthesis of next-generation analogues offer a path to overcome these limitations and fine-tune biological activities for specific targets. acs.orgnih.gov Future research in this area should be guided by a deep understanding of the structure-activity relationships (SAR).

The core isoflavone scaffold of this compound provides multiple sites for chemical modification on its A, B, and C rings. nih.gov Key functional groups that can be targeted for modification include the methoxy (B1213986) group and the positions available for substitution on the aromatic rings. The goal is to create a library of analogues and screen them to identify compounds with improved efficacy, selectivity, or pharmacokinetic properties.

Potential strategies for generating this compound analogues include:

Modification of the Methoxy Group: The methyl group could be replaced with other alkyl chains (ethyl, propyl) or more complex functional groups to probe the importance of this moiety for biological activity. Demethylation to reveal a hydroxyl group could also be explored, potentially altering receptor binding or antioxidant capacity.

Substitution on the Aromatic Rings: Introducing different substituents (e.g., halogens, nitro groups, amino groups, additional hydroxyl or methoxy groups) at various positions on the A and B rings can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile. researchgate.net This can lead to enhanced binding affinity for biological targets or altered metabolic stability. nih.govnih.gov

Molecular Hybridization: Fusing the this compound scaffold with other known pharmacophores (e.g., moieties from other anticancer or anti-inflammatory agents) can create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov

A systematic approach to analogue design will involve:

Computational Modeling and Docking: In silico studies can predict how different analogues will interact with potential biological targets, helping to prioritize the synthesis of the most promising compounds. researchgate.netnih.gov

Synthetic Chemistry: Development of efficient and versatile synthetic routes is crucial for producing the designed analogues in sufficient quantities for biological evaluation. researchgate.netnih.govnih.gov

High-Throughput Screening: The synthesized library of analogues must be tested in a panel of relevant biological assays (e.g., anticancer cell proliferation assays, enzyme inhibition assays, anti-inflammatory assays) to establish a comprehensive SAR. nih.gov

| Modification Strategy | Targeted Moiety | Potential Functional Groups | Desired Outcome |

| Alkoxy group modulation | C-4' Methoxy group | -OH, -OCH₂CH₃, -O(CH₂)₂CH₃ | Altered solubility, metabolic stability, and target binding. |

| A-Ring substitution | C-5, C-6, C-8 positions | -Cl, -F, -NO₂, -NH₂ | Enhanced potency and selectivity; modified lipophilicity. |

| B-Ring substitution | C-2', C-3', C-5', C-6' positions | -OH, -OCH₃, Prenyl groups | Tuned antioxidant activity and interaction with specific protein targets. |

| Heterocyclic core modification | C-2 position | Introduction of nitrogen or sulfur heterocycles | Novel mechanisms of action and expanded chemical space. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological role of this compound and the intricate molecular network it influences, a systems biology approach is required. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound, revealing its mechanism of action and identifying its direct molecular targets. nih.gov

When a biological system is treated with this compound, changes occur at multiple levels. Transcriptomics (via RNA-Seq) can reveal which genes are up- or down-regulated, pointing to the signaling pathways being modulated. interchim.frnih.govlumiprobe.com Proteomics can identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function. lumiprobe.comresearchgate.net Metabolomics can uncover alterations in the cellular metabolic landscape, highlighting downstream effects on biochemical pathways. nih.govnih.gov

Future research should employ these technologies in an integrated fashion:

Transcriptomic Profiling: Comparing the gene expression profiles of cells or tissues treated with this compound versus a control can identify responsive genes and pathways. This can provide initial hypotheses about the compound's mechanism of action. For instance, upregulation of apoptosis-related genes in cancer cells would suggest a pro-apoptotic effect. nih.gov

Metabolomic Analysis: Untargeted metabolomics can reveal global changes in the cellular metabolome following treatment. This is particularly useful for understanding how this compound affects central carbon metabolism, lipid metabolism, or other secondary metabolite pathways. acs.orglumiprobe.com

Proteomic Approaches: Techniques like thermal proteome profiling (TPP) or chemical proteomics can be used to identify the direct protein targets of this compound. By observing which proteins are stabilized or destabilized by the compound's binding, researchers can pinpoint its primary interaction partners within the cell. researchgate.net

By integrating these datasets, researchers can construct comprehensive models of this compound's biological effects. acs.orgwikipedia.org For example, a transcriptomic study might show the upregulation of a specific metabolic pathway, which can be confirmed by proteomics showing increased levels of the corresponding enzymes and by metabolomics showing an accumulation of the pathway's products. This multi-layered evidence provides a much more robust understanding than any single omics approach alone.

| Omics Layer | Technology | Information Gained | Potential Application for this compound |

| Transcriptomics | RNA-Sequencing | Differential gene expression, pathway analysis | Identify signaling pathways (e.g., NF-κB, MAPK) and cellular processes affected by the compound. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Changes in protein abundance and post-translational modifications | Validate gene expression changes and identify downstream effector proteins. |

| Metabolomics | LC-MS/MS, GC-MS | Alterations in endogenous metabolite levels | Uncover effects on cellular metabolism and identify biomarkers of response. |

| Integrated Analysis | Systems Biology, Network Pharmacology | Construction of interaction networks, target identification | Build a comprehensive model of the mechanism of action, from gene to metabolite. |

Development of this compound as a Molecular Probe for Biological Systems

The inherent ability of natural products to interact with specific biological macromolecules makes them ideal candidates for development into chemical probes. acs.orgnih.govnih.gov Such probes are powerful tools for visualizing and studying complex biological processes in real-time within living cells. rsc.org Developing this compound into a molecular probe could enable researchers to track its distribution within a cell, identify its binding partners, and dissect the dynamics of the pathways it modulates.

The creation of a molecular probe from a natural product typically involves chemically modifying the core structure to incorporate a reporter tag (e.g., a fluorophore) or a handle for affinity purification, without abolishing its native biological activity. nih.gov Key strategies for this development include:

Synthesis of Fluorescent Probes: A fluorescent dye (fluorophore) can be chemically conjugated to a position on the this compound scaffold that is not critical for its biological activity. This creates a fluorescent analogue that allows for direct visualization of its subcellular localization and accumulation using fluorescence microscopy. lumiprobe.comrevvity.com The choice of fluorophore can be tailored for specific imaging applications, including super-resolution microscopy. rsc.org

Development of Affinity-Based Probes: An affinity tag, such as biotin, can be attached to this compound. When this biotinylated probe is introduced into cell lysates, it will bind to its protein targets. These protein-probe complexes can then be captured using streptavidin-coated beads and identified by mass spectrometry, a technique known as affinity purification-mass spectrometry (AP-MS). acs.org

Application of Bioorthogonal Chemistry: For studies in living systems, bioorthogonal chemistry provides a powerful approach. wikipedia.orgresearchgate.netnih.gov This involves modifying this compound with a small, inert chemical handle, such as an azide (B81097) or an alkyne. This modified probe is introduced to live cells. Subsequently, a reporter molecule (e.g., a fluorophore or biotin) carrying the complementary reactive group (an alkyne or azide, respectively) is added. A highly specific "click chemistry" reaction then occurs inside the cell, attaching the reporter to the probe at its site of action without perturbing native biological processes. interchim.frnih.govlumiprobe.comlicorbio.com

The successful development of these probes would transform this compound from a compound with putative biological activity into a sophisticated tool for chemical biology, enabling precise investigations into its molecular mechanisms.

| Probe Type | Modification | Key Technology | Application |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., Rhodamine, BODIPY) | Organic synthesis, Fluorescence microscopy | Real-time imaging of subcellular localization and dynamics in live cells. |

| Affinity Probe | Covalent attachment of an affinity tag (e.g., Biotin) | Affinity purification, Mass spectrometry | Identification of direct protein binding partners from cell lysates. |

| Bioorthogonal Probe | Incorporation of a chemical handle (e.g., azide, alkyne) | Click Chemistry (CuAAC or SPAAC), Metabolic labeling | In vivo target identification and imaging in living organisms without cellular toxicity. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing O-Methylodoratol, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis protocols should include step-by-step procedures (e.g., methylation conditions, purification steps) and characterization data (e.g., NMR, HPLC, mass spectrometry). For reproducibility, provide exact reagent ratios, reaction temperatures, and solvent systems. New compounds require purity validation (>95%) via chromatographic methods, while known compounds must cite prior synthesis literature . Experimental details exceeding five compounds should be moved to supplementary materials, with hyperlinks to datasets .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC-MS for specificity. Validate methods with spike-and-recovery experiments to assess matrix effects. Include calibration curves with R² > 0.99 and report limits of detection (LOD) and quantification (LOQ). Cross-validate results using independent techniques (e.g., NMR) to confirm structural integrity .

Q. How should researchers design literature reviews to identify gaps in this compound’s bioactivity studies?

- Methodological Answer : Employ systematic search strategies across multiple databases (PubMed, Web of Science, Scopus) using Boolean operators (e.g., "this compound AND (antioxidant OR anti-inflammatory)"). Avoid overreliance on Google Scholar due to its inconsistent recall and precision . Use tools like PRISMA flow diagrams to document screening processes and include unpublished data (e.g., preprints) to mitigate publication bias .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in cellular models?

- Methodological Answer : Use orthogonal assays (e.g., siRNA knockdown, CRISPR-Cas9 gene editing) to validate target pathways. For dose-response studies, employ Hill slope models to estimate EC₅₀ values. Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known inhibitors) to confirm assay validity. Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct meta-analyses using heterogeneity metrics (I², H-statistics) to quantify variability . Stratify studies by variables such as cell type, dosage, or exposure duration. Perform sensitivity analyses to identify outliers or confounding factors (e.g., solvent toxicity). Publish raw data in repositories like Zenodo to enable reanalysis .

Q. What strategies are recommended for exploring this compound’s novel applications (e.g., drug adjuvants or agrochemicals)?

- Methodological Answer : Use high-throughput screening (HTS) platforms to assess off-target effects or synergistic interactions. For agrochemical studies, design field trials with randomized block designs to account for environmental variability. Apply cheminformatics tools (e.g., molecular docking) to predict binding affinities to non-canonical targets, followed by in vitro validation .

Methodological Best Practices

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data (NMR, MS) in public repositories (e.g., PubChem) with unique digital object identifiers (DOIs) .

- Ethical Compliance : For studies involving human-derived samples, document IRB approvals and participant consent protocols, specifying exclusion/inclusion criteria .

- Statistical Rigor : Use mixed-effects models for clustered data and apply corrections for multiple comparisons (e.g., Bonferroni, FDR) to reduce Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.